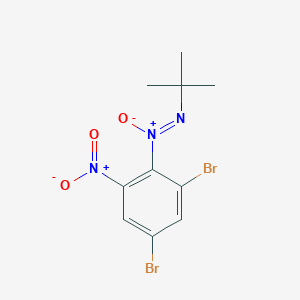

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide

Beschreibung

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a substituted diazene oxide with a tert-butyl group and a heavily functionalized aromatic ring (2,4-dibromo-6-nitrophenyl). Diazene oxides (R-N=N-O-R') are derivatives of diazenes (azo compounds, R-N=N-R'), characterized by an oxygen atom bonded to one nitrogen in the N=N group.

Eigenschaften

IUPAC Name |

tert-butylimino-(2,4-dibromo-6-nitrophenyl)-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N3O3/c1-10(2,3)13-14(16)9-7(12)4-6(11)5-8(9)15(17)18/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPPSIUBDJINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+](C1=C(C=C(C=C1Br)Br)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and nitro groups. The diazene oxide moiety is then introduced through a series of reactions involving tert-butyl nitrite and other reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Key Reaction Pathway:

Substitution Reactions

The bromine atoms at the 2- and 4-positions undergo nucleophilic substitution under alkaline conditions:

Mechanistic Notes :

-

Substitution at the 4-position occurs preferentially due to reduced steric hindrance compared to the 2-position .

-

The nitro group at the 6-position stabilizes intermediates via resonance .

Nitration and Oxidation

The nitro group participates in further nitration and oxidation reactions:

-

Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 90°C introduces additional nitro groups, forming polynitro derivatives .

-

Oxidation : Reacts with hydrogen peroxide (30% in glacial acetic acid) to form N-oxide derivatives, though yields are low due to competing decomposition .

Critical Observation :

Attempted oxidation of amino derivatives (e.g., 2,4-diamino-6-nitrophenyl) with Mg monoperoxyphthalate or urea hydroperoxide failed, indicating instability under strong oxidative conditions .

Thermal Decomposition

Thermolysis studies reveal two primary pathways:

| Condition | Product | Mechanism |

|---|---|---|

| 180°C (neat) | tert-butyl radical + brominated nitrobenzene | Homolytic N–N bond cleavage |

| 250°C (benzene) | Bisfuroxan derivatives | Cyclization via nitrile oxide intermediates |

Safety Note :

Decomposition above 200°C releases toxic bromine vapors and may lead to explosive byproducts in confined systems .

Radical Reactions

The diazene oxide moiety participates in hydrogen abstraction:

-

Reacts with TEMPO-H (2,2,6,6-tetramethylpiperidin-1-ol) to form stable nitroxyl radicals, confirmed by UV-Vis spectroscopy (λ<sub>max</sub> = 460 nm) .

-

Balanced reaction:

Steric Influence :

The tert-butyl group directs radical formation by preventing coordination at sterically hindered sites .

Wissenschaftliche Forschungsanwendungen

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide involves its interaction with specific molecular targets and pathways. The compound’s diazene oxide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(1-Biphenyl-4-yl-1-methyl-ethyl)-tert-butyldiazene

This diazene (R-N=N-R') shares the tert-butyl group with the target compound but lacks the oxygen in the diazene oxide moiety. Its photolysis generates a tert-butyl radical and a biphenyl-substituted ethyl radical (BME∑). Structural rigidity from the biphenyl group enhances cage effects in crystalline states, favoring radical recombination .

2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one

A ketone that produces two BME∑ radicals upon photodecarbonylation. Unlike diazenes, ketone-derived radicals escape solvent cages more readily (cage factor = 0), leading to free radical encounters in solution .

Diazene oxide intermediates (e.g., from sulfonamide activation)

Unstable intermediates like sulfonyl-derived diazene oxides decompose rapidly, as observed in sulfonyl bromide synthesis. The tert-butyl and bromo/nitro groups in the target compound likely enhance stability compared to simpler analogues .

Reactivity and Photochemical Behavior

Reaction Rates

- Crystalline State: Diazene photolysis (e.g., (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyldiazene) occurs ~50× faster than ketone photodecarbonylation due to rapid N₂ loss (sub-picosecond timescale) vs. slower CO release (nanosecond scale) .

Radical Pair Behavior

For Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide, bromine and nitro groups may further polarize radicals, altering combination/disproportionation ratios. The bulky tert-butyl group could reduce cage effects in crystals compared to smaller substituents.

Environmental and Stability Considerations

- Cage Effects : Diazene-derived radicals in crystals exhibit stronger cage effects than ketones due to faster reaction kinetics and singlet-state reactivity. For example, crystalline diazenes show a 30× increase in combination:disproportionation ratios compared to solution .

- Stability : Simple diazene oxides (e.g., intermediates in sulfonyl halide synthesis) are highly unstable , but the target compound’s bromo/nitro substituents likely enhance stability through electronic and steric effects.

Research Findings and Implications

Structural Influence on Reactivity: Bulky groups (e.g., tert-butyl) and electron-withdrawing substituents (Br, NO₂) modulate radical stability and cage effects.

Reaction Environment : Solid-state photolysis favors radical recombination, while solution-phase reactions allow more disproportionation .

Applications : The target compound’s stability and tunable reactivity make it a candidate for controlled radical polymerization or as a photochemical probe.

Biologische Aktivität

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and findings from relevant research studies.

Chemical Structure and Properties

- Chemical Formula : C12H12Br2N4O3

- Molecular Weight : 396.06 g/mol

- CAS Number : 474318-58-6

The compound features a complex structure with two bromine atoms and a nitro group attached to a phenyl ring, which contributes to its unique biological properties.

1. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions, impacting processes such as cell proliferation and apoptosis.

2. Receptor Interaction

The compound interacts with various receptors, potentially modulating signaling pathways associated with growth factors and inflammatory responses. These interactions are critical for its therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Cytotoxicity screenings against several cancer cell lines demonstrated significant growth inhibition. For instance, at a concentration of 10 µM, the compound exhibited varying degrees of cytotoxicity across different cell lines.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Colon Cancer | 0.875 | 0.275 | 0.592 |

| Leukemia | 0.904 | 0.275 | 0.592 |

| Melanoma | 0.926 | 0.275 | 0.592 |

These results indicate its potential as an effective anticancer agent, warranting further investigation into its mechanisms and efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Studies : In vitro assays revealed significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating bacterial infections.

1. Anticancer Properties

A notable study on cancer cell lines showed that this compound displayed a GI50 value of approximately 1 µM in sensitive cell lines, indicating strong anticancer activity. Modifications in the chemical structure were suggested to enhance efficacy against specific cancer types.

2. Antimicrobial Efficacy

Research on the antimicrobial effects demonstrated that the compound effectively inhibited bacterial growth in several pathogenic strains, highlighting its potential as a therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide, and what experimental precautions are critical?

- Methodological Answer : The compound is synthesized via diazo group installation on aromatic substrates using hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) under photochemical conditions. Key steps include:

- Bromination and nitration of the phenyl ring to introduce electron-withdrawing groups (2,4-dibromo-6-nitro substitution) for directing diazo coupling.

- Use of tert-butyl nitrite (TBN) as a diazo precursor, coupled with radical transfer under UV light to stabilize reactive intermediates .

- Precautions : Conduct a full risk assessment for diazo compound hazards (e.g., explosive potential, photolytic instability). Use shielded reactors for photochemical steps and avoid exposure to heat or strong oxidizers .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodological Answer : Prioritize multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm the diazene oxide structure and substituent positions. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies NO₂ and Br stretches. For crystallinity analysis, single-crystal XRD is recommended but requires careful handling due to the compound’s light sensitivity. Cross-reference spectral data with computational models (DFT) to resolve ambiguities in nitro group orientation .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂). Decomposition occurs via photolytic cleavage of the diazene oxide bond, releasing nitrogen gas and reactive intermediates. Monitor for pressure buildup in sealed containers. Conduct periodic TLC or HPLC checks to assess purity over time .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The 2,4-dibromo substitution enables regioselective Suzuki-Miyaura couplings, while the nitro group acts as a meta-director in electrophilic substitutions. In photochemical reactions, the electron-deficient aromatic ring stabilizes diazo-derived radicals, facilitating C–H functionalization. Compare reactivity with non-brominated analogues to isolate substituent effects .

Q. What experimental approaches resolve contradictions in reported yields or byproduct profiles for this compound?

- Methodological Answer : Discrepancies often arise from variations in light intensity (for photochemical steps) or iodine(III) reagent purity. To address this:

- Standardize light sources (e.g., 365 nm LED) and calibrate irradiance.

- Use freshly distilled TBN and rigorously dry solvents to minimize hydrolysis byproducts.

- Employ LC-MS to track transient intermediates and optimize reaction quenching .

Q. What mechanistic insights explain the role of hypervalent iodine reagents in diazo group installation?

- Methodological Answer : Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) act as oxidants, converting tert-butyl nitrite into a nitrosyl radical. This radical abstracts hydrogen from the aromatic precursor, generating a phenyl radical that couples with diazo intermediates. Computational studies (e.g., EPR spectroscopy) can validate radical pathways and transition states .

Q. How does steric hindrance from the tert-butyl group affect the compound’s application in metal-free catalysis?

- Methodological Answer : The bulky tert-butyl group reduces aggregation in solution, enhancing solubility in nonpolar solvents. However, it limits access to catalytic sites in supramolecular systems. Compare catalytic efficiency with smaller alkyl variants (e.g., methyl or ethyl) using kinetic profiling (e.g., UV-Vis monitoring of reaction rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.